[3-Methoxy-4-(3-methylbutoxy)benzyl]formamide
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Overview
Description
[3-Methoxy-4-(3-methylbutoxy)benzyl]formamide is an organic compound with a complex structure that includes a benzyl group substituted with methoxy and methylbutoxy groups, and a formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(3-methylbutoxy)benzyl]formamide typically involves multiple steps. One common approach starts with the preparation of [3-Methoxy-4-(3-methylbutoxy)benzyl]amine. This intermediate can be synthesized through the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-methylbutyl bromide under basic conditions to form the corresponding ether. This is followed by reductive amination to introduce the amine group .
The final step involves the formylation of [3-Methoxy-4-(3-methylbutoxy)benzyl]amine to produce this compound. This can be achieved using formic acid or formic acid derivatives under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-4-(3-methylbutoxy)benzyl]formamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylbutoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The formamide group can be reduced to an amine under suitable conditions.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Major Products Formed
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-Methoxy-4-(3-methylbutoxy)benzyl]formamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activities. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable building block for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of [3-Methoxy-4-(3-methylbutoxy)benzyl]formamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
[3-Methoxy-4-(3-methylbutoxy)benzyl]amine: This compound is structurally similar but lacks the formamide group.
3-Methoxy-4-(3-methylbutoxy)benzoic acid: This compound has a carboxylic acid group instead of a formamide group.
Uniqueness
The presence of the formamide group in [3-Methoxy-4-(3-methylbutoxy)benzyl]formamide distinguishes it from its analogs. This functional group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C14H21NO3 |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]formamide |
InChI |
InChI=1S/C14H21NO3/c1-11(2)6-7-18-13-5-4-12(9-15-10-16)8-14(13)17-3/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,15,16) |
InChI Key |
LDSNXICBXBWMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)CNC=O)OC |
Origin of Product |
United States |
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